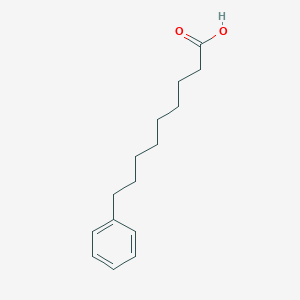

9-Phenylnonanoic acid

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

9-phenylnonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c16-15(17)13-9-4-2-1-3-6-10-14-11-7-5-8-12-14/h5,7-8,11-12H,1-4,6,9-10,13H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URWLWLXGACJYCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391123 | |

| Record name | 9-Phenylnonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16269-06-0 | |

| Record name | 9-Phenylnonanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016269060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Phenylnonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16269-06-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-PHENYLNONANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OR0E4W6Z0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Chemical Derivatization

Advanced Synthetic Routes to 9-Phenylnonanoic Acid

The construction of the this compound backbone can be achieved through several advanced synthetic methods. These routes offer different advantages in terms of yield, purity, and scalability.

Organometallic reagents play a crucial role in the formation of the carbon-carbon bond that connects the phenyl group to the nonanoic acid chain. Two notable methods are the Grignard reaction and the Wittig reaction followed by hydrogenation.

A Grignard reaction approach involves the coupling of a phenylmagnesium bromide with a suitable bromoalkanoic acid derivative. For instance, the reaction of phenylmagnesium bromide with 7-bromoheptanoic acid in the presence of a catalyst like ferric acetylacetonate (B107027) (Fe(acac)₃) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) at low temperatures yields this compound. google.com

Alternatively, a Wittig reaction provides a pathway to construct the carbon skeleton. This method typically involves the reaction of a phosphonium (B103445) salt, such as one derived from 8-bromooctanoic acid and triphenylphosphine (B44618) (TPP), with an aldehyde. The resulting unsaturated product is then hydrogenated using a catalyst like palladium on carbon (Pd/C) to afford the saturated this compound structure. google.com

| Method | Starting Materials | Key Reagents/Catalysts | Typical Conditions | Reported Yield |

|---|---|---|---|---|

| Grignard Reaction | 7-Bromoheptanoic acid, Phenylmagnesium bromide | Fe(acac)₃ | 0°C, anhydrous THF | 67% google.com |

| Wittig + Hydrogenation | 8-Bromooctanoic acid, Triphenylphosphine (TPP) | LHMDS, Pd/C, H₂ | Room Temperature | 53% google.com |

A common and efficient method for the synthesis of this compound is the oxidation of its corresponding primary alcohol, 9-phenyl-1-nonanol. This transformation is a key step in many multi-step syntheses of this compound.

The oxidation is typically carried out using a strong oxidizing agent. Pyridinium dichromate (PDC) in an appropriate solvent like dimethylformamide (DMF) has been shown to be effective for this conversion. doi.org The reaction is generally conducted at room temperature over several hours to ensure complete oxidation of the alcohol to the carboxylic acid. doi.org The resulting this compound can then be isolated and purified through standard workup procedures, often involving extraction and recrystallization, leading to a high-purity product. doi.org

| Starting Material | Oxidizing Agent | Solvent | Reaction Time | Reported Yield |

|---|---|---|---|---|

| 9-Phenyl-1-nonanol | Pyridinium dichromate (PDC) | Dimethylformamide (DMF) | 20 hours | 73.7% doi.org |

Derivatization for Enhanced Biological Applications

The carboxylic acid functional group of this compound serves as a versatile handle for a variety of chemical modifications. These derivatizations are often aimed at modulating the compound's physicochemical properties and enhancing its potential for biological interactions.

The carboxyl group of this compound can readily undergo amidation and esterification reactions to form a wide range of derivatives.

Amidation involves the coupling of this compound with an amine, often facilitated by a peptide coupling reagent. For example, this compound has been successfully coupled with the methyl ester of L-aspartic acid. doi.org This reaction is typically performed in a mixed solvent system, such as acetonitrile (B52724) and DMF, using a coupling agent like benzotriazole-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent) in the presence of a non-nucleophilic base like diisopropylethylamine. doi.org

Esterification, the reaction of this compound with an alcohol, can be catalyzed by various methods, including the use of solid-acid catalysts or activating agents. google.com These reactions are fundamental in organic synthesis and allow for the preparation of ester derivatives of this compound, which may have altered solubility and pharmacokinetic profiles. google.comresearchgate.net

To explore and potentially enhance biological activity, this compound can be conjugated to more complex molecular scaffolds, including peptides and heterocyclic systems.

Conjugation to peptidic structures is a strategy to create lipophilic amino acid and peptide analogs. It has been noted that fatty acids like this compound can be conjugated directly to peptides, such as insect allatostatins, or through a linker. A specific example is the synthesis of a novel Ras farnesyl protein transferase inhibitor, where this compound is coupled to an L-aspartic acid derivative, demonstrating the integration of this fatty acid into a peptide-like structure. doi.org

Furthermore, derivatives of nonanoic acid incorporating heterocyclic rings are known. An example is 9-(3-methyl-5-pentylfuran-2-yl)-nonanoic acid, a furan (B31954) fatty acid. This illustrates that the aliphatic chain of a nonanoic acid can be linked to a heterocyclic system, suggesting a pathway for creating novel this compound derivatives where the phenyl group is replaced by or further functionalized with a heterocycle.

Biological Activities and Pharmacological Potentials

Modulation of Ion Channel Function

Research has identified 9-Phenylnonanoic acid as a modulator of voltage-gated ion channels, specifically sodium (NaV) and calcium (CaV) channels. nih.govresearchgate.net Its interaction with these channels suggests potential therapeutic applications. The direct effects of fatty acids like this compound on ion channels are thought to involve interactions with the channel protein itself or the surrounding membrane. nih.gov

This compound has demonstrated inhibitory activity on voltage-gated sodium channels. researchgate.net Saturated fatty acid derivatives, including this compound, have shown the ability to inhibit sodium currents in both cellular models and in vivo. researchgate.net

A key feature of this compound's activity is its isoform specificity. nih.gov Studies have shown that it selectively inhibits the NaV1.2 channel isoform while having no significant effect on the NaV1.1 isoform. nih.gov This fatty acid produced a mild inhibition of 30.3 ± 5.6% on the NaV1.2 channel. nih.gov In contrast, its effect on NaV1.1 was not statistically significant. nih.gov

The mechanism of inhibition involves the stabilization of the inactivated state of the NaV channels. nih.gov For the NaV1.2 channel, this compound shifts the steady-state inactivation curve (h curve) to the left, a mechanism common for drugs that bind to and stabilize the channel's inactivated state. nih.gov Molecular dynamics simulations have also been employed to investigate the interactions between this compound and the NaV1.2 channel. nih.gov

Electrophysiological studies using patch-clamp techniques on HEK293T cells have been crucial in characterizing the effects of this compound on sodium channels. nih.govresearchgate.net These experiments have quantified the inhibitory effects and the modulation of channel gating properties. nih.gov

At a concentration of 100 µM, this compound was shown to significantly reduce the maximal current of h curves for both NaV1.1 and NaV1.2 isoforms, indicating an inhibitory effect that is independent of the inactivated state and voltage. nih.gov

Table 1: Isoform-Specific Inhibition of Voltage-Gated Sodium Channels by this compound

| Channel Isoform | Percentage of Inhibition | Effect on Steady-State Inactivation (V1/2) |

| NaV1.1 | 8.4 ± 7.8% (not significant) | No significant shift |

| NaV1.2 | 30.3 ± 5.6% (mild inhibition) | Significant leftward shift |

Data sourced from in vitro patch-clamp experiments. nih.gov

In addition to its effects on sodium channels, this compound also demonstrates blocking effects on voltage-gated calcium channels. nih.govresearchgate.net Specifically, it has been shown to acutely block the macroscopic currents of CaV3.1 and CaV2.2 channels. nih.govresearchgate.net Both of these channel subtypes have been associated with seizure disorders. nih.govresearchgate.net

In vitro experiments on HEK293T cells transfected with the CaV3.1 subtype showed a significant blocking of macroscopic currents. mdpi.com The estimated percentage of current blockage for this compound was 28.82 ± 2.10%. nih.govmdpi.com

Similar blocking effects were observed for the CaV2.2 subtype. nih.gov When applied to HEK293T cells expressing CaV2.2, this compound induced a significant blocking effect on macroscopic currents, with a percentage of blocking calculated at 46.87 ± 8.04%. nih.gov

Table 2: Blocking Effects of this compound on Voltage-Gated Calcium Channels

| Channel Subtype | Percentage of Macroscopic Current Blocking |

| CaV3.1 | 28.82 ± 2.10% |

| CaV2.2 | 46.87 ± 8.04% |

Data sourced from in vitro experiments on HEK293T cells. nih.gov

Sodium Channel (NaV) Inhibition

Antimicrobial Spectrum and Activity

Derivatives of this compound have shown potential as antimicrobial agents. Research has indicated that certain derivatives possess antibacterial properties, highlighting the compound's structural significance in this field.

The antibacterial activities of this compound have served as a foundation for the synthesis of new antibacterial compounds. researchgate.netelsevierpure.com For instance, research into its derivatives has revealed selective activity against Helicobacter pylori.

Based on the antibacterial properties of this compound, a new compound, (+/-)-6-benzyl-1-(3-carboxypropyl) indane, was synthesized. researchgate.netelsevierpure.com This derivative demonstrated the ability to inhibit the growth of H. pylori strains. researchgate.netelsevierpure.com However, it showed weak or no activity against E. coli and S. aureus. researchgate.netresearchgate.net

Enzymatic Inhibition and Receptor Interaction Studies

The biological effects of this compound are largely attributed to its ability to inhibit specific enzymes and interact with various cellular receptors. These interactions are fundamental to its observed pharmacological properties.

Fatty Acid Amide Hydrolase (FAAH) is an enzyme responsible for the breakdown of fatty acid amides, including the endocannabinoid anandamide. nih.gov Inhibition of FAAH can lead to increased levels of these signaling lipids, resulting in analgesic, anti-inflammatory, and anxiolytic effects. nih.govmdpi.com A patent has described the use of this compound as a component in the development of competitive FAAH inhibitors. The inhibition of FAAH by compounds like this compound is a promising therapeutic strategy for managing pain and certain central nervous system disorders. nih.gov

Histone lysine (B10760008) demethylases (KDMs) are enzymes that play a crucial role in gene regulation by removing methyl groups from histones. nih.gov The KDM2/7 subfamily has been identified as a potential target for cancer therapies. nih.govacs.org In a study focused on identifying inhibitors for this subfamily, a series of hydroxamate analogues were synthesized and tested. acs.org Among them, a compound derived from this compound, specifically a cyclopropyl-containing hydroxamate derivative (compound 9), demonstrated potent inhibition of KDM2A, KDM7A, and KDM7B. acs.orgacs.orgresearchgate.net

The inhibitory activity of this derivative is highlighted in the following table:

Table 1: Inhibitory Activity of Compound 9 (a this compound derivative) on KDM Subfamily| Enzyme | IC50 (μM) |

|---|---|

| KDM2A | 6.8 |

| KDM7A | 0.2 |

| KDM7B | 1.2 |

IC50 represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

This derivative showed selectivity for the KDM2/7 subfamily over other KDM subfamilies like KDM4A, KDM4C, and KDM5A. acs.org The antiproliferative activity observed with this inhibitor suggests the potential of targeting the KDM2/7 subfamily in cancer treatment. nih.govacs.org

Ras proteins are critical components of signaling pathways that regulate cell growth and proliferation. stcloudstate.edu Their function is dependent on a post-translational modification called farnesylation, which is catalyzed by the enzyme farnesyl protein transferase (FPTase). stcloudstate.eduvdoc.pub Inhibiting FPTase is a key strategy in developing anti-cancer therapies, as it can prevent the activation of mutant Ras proteins associated with numerous cancers. stcloudstate.edunih.gov

A novel FPTase inhibitor has been synthesized using this compound to create a modified farnesyl "tail". stcloudstate.edu The inclusion of the phenyl group is anticipated to enhance the binding affinity of the inhibitor to the enzyme's active site, which is lined with several aromatic amino acid residues. stcloudstate.edu This approach aims to create a more effective competitive inhibitor that mimics the natural substrate, farnesyl diphosphate. stcloudstate.edu

Antiseizure Efficacy in Preclinical Models

Recent research has brought to light the anticonvulsant potential of this compound, suggesting its utility in managing seizure disorders.

The antiseizure properties of this compound have been validated in preclinical models. In a study using the maximal electroshock seizure (MES) model, which is a common method for evaluating anticonvulsant drug efficacy, mice treated with this compound showed significant protection against induced seizures. nih.gov

Furthermore, in vitro studies have shown that this compound can inhibit voltage-gated sodium channels, specifically NaV1.2, which are crucial for the propagation of action potentials in neurons. nih.gov This inhibition of sodium currents is a likely mechanism for its anticonvulsant effects. nih.gov The compound also demonstrated a significant blocking effect on CaV2.2 and CaV3.1 calcium channels, both of which have been linked to epilepsy. nih.govresearchgate.net

The following table summarizes the inhibitory effects of this compound on different ion channels:

Table 2: Ion Channel Inhibition by this compound| Ion Channel | Percentage of Blocking Effect |

|---|---|

| NaV1.1 | No significant effect |

| NaV1.2 | 30.3 ± 5.6% |

| CaV2.2 | 46.87 ± 8.04% |

| CaV3.1 | Significant blocking effect |

These findings underscore the potential of this compound as a lead compound for the development of new antiseizure medications. nih.gov

Biochemical Pathways and Metabolic Interventions

Role in Polyhydroxyalkanoate (PHA) Biosynthesis

9-Phenylnonanoic acid serves as a substrate for the biosynthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by various bacteria as intracellular carbon and energy storage materials. mdpi.com The incorporation of aromatic monomers like this compound into the PHA polymer chain can significantly alter the physical and mechanical properties of the resulting bioplastic.

Substrate Specificity of PHA Synthases (PhaC1, PhaC2)

The substrate specificity of PHA synthases, the key enzymes in PHA biosynthesis, determines the monomer composition of the resulting polymer. In Pseudomonas putida U, two PHA synthases, PhaC1 and PhaC2, exhibit distinct specificities for various aliphatic and aromatic substrates. nih.govnih.gov

A recombinant strain of P. putida U expressing only the phaC1 gene (P. putida U Δpha pMC-phaC1) was able to synthesize PHAs from a range of phenylalkanoic acids, including 5-phenylvaleric acid, 6-phenylhexanoic acid, 7-phenylheptanoic acid, 8-phenyloctanoic acid, and this compound. nih.govnih.govresearchgate.net This indicates that PhaC1 can polymerize the 3-hydroxyacyl-CoA derivatives of these aromatic acids. nih.govnih.gov

In contrast, the recombinant strain expressing only the phaC2 gene (P. putida U Δpha pMC-phaC2) showed a much narrower substrate range for aromatic precursors. nih.gov This strain could only accumulate PHAs when supplied with phenylalkanoic acids having an odd number of carbon atoms in their side chains, such as 5-phenylvaleric acid, 7-phenylheptanoic acid, and this compound. nih.govcsic.es Furthermore, the analysis of the polymer revealed that in all these cases, the only monomer incorporated was 3-hydroxy-5-phenylvaleryl-CoA, suggesting that PhaC2 can only polymerize this specific monomer, which is generated through the β-oxidation of the longer-chain phenylalkanoic acids. mdpi.comnih.gov

The table below summarizes the substrate specificity of PhaC1 and PhaC2 with this compound.

| Enzyme | Substrate (this compound) | Resulting Polymer Composition |

| PhaC1 | Utilized | Copolymer of 3-OH-phenylhexanoic acid (60%), 3-OH-phenylheptanoic acid (35%), and 3-OH-phenylnonanoic acid (5%) csic.es |

| PhaC2 | Utilized (after β-oxidation) | Homopolymer of 3-OH-phenylvaleric acid nih.govcsic.es |

Impact on Polymer Composition and Accumulation

The use of this compound as a substrate directly influences the composition and accumulation levels of the resulting PHA polymer.

When P. putida U Δpha pMC-phaC1 is fed with this compound, it produces a terpolymer consisting of 60% 3-hydroxy-phenylhexanoic acid, 35% 3-hydroxy-phenylheptanoic acid, and 5% 3-hydroxy-phenylnonanoic acid. csic.es This demonstrates that the β-oxidation pathway is active, breaking down the this compound into shorter chain intermediates that are then incorporated into the polymer by PhaC1. csic.es

In one study, the accumulation of PHA in Pseudomonas putida U Δpha pMC-phaC1 reached 12.4% of the cell's dry weight when 15 mM of this compound was used as the precursor.

In Pseudomonas putida CA-3, the deletion of the fadD gene, which codes for a fatty acyl-CoA synthetase, led to altered PHA composition when fed with this compound. asm.org The mutant strain showed a 5.2-fold increase in the percentage of (R)-3-hydroxy-5-phenylvaleric acid and a 1.2-fold increase in (R)-3-hydroxy-7-phenylheptanoic acid monomer units compared to the wild type, indicating a shift towards the incorporation of shorter-chain aromatic monomers. asm.org

The table below details the impact of this compound on PHA composition in different Pseudomonas putida strains.

| Strain | Condition | PHA Composition | PHA Accumulation (% CDW) |

| P. putida U Δpha pMC-phaC1 | Fed with this compound | 60% 3-OH-phenylhexanoic acid, 35% 3-OH-phenylheptanoic acid, 5% 3-OH-phenylnonanoic acid csic.es | 12.4% (with 15mM substrate) |

| P. putida CA-3 (wild type) | Fed with this compound | Contains (R)-3-hydroxy-5-phenylvaleric acid and (R)-3-hydroxy-7-phenylheptanoic acid asm.org | Not specified |

| P. putida CA-3ΔfadD | Fed with this compound | 5.2-fold increase in (R)-3-hydroxy-5-phenylvaleric acid and 1.2-fold increase in (R)-3-hydroxy-7-phenylheptanoic acid compared to wild type asm.org | Decreased compared to wild type asm.org |

Involvement in Microbial Catabolism

Microorganisms have developed specific pathways to break down and utilize various carbon sources, including aromatic compounds like this compound.

Activation by Fatty Acyl Coenzyme A Synthetases (FadD)

Before entering the catabolic pathway of β-oxidation, fatty acids must be activated to their corresponding acyl-CoA esters. This reaction is catalyzed by fatty acyl-CoA synthetases (FadD). asm.orgnih.gov

In Pseudomonas putida CA-3, a single FadD enzyme has been identified that is capable of activating both aromatic and aliphatic alkanoic acids. asm.org This enzyme exhibits activity towards a range of phenylalkanoic acids, with a preference for longer-chain substrates. asm.org Deletion of the fadD gene in this strain resulted in a decreased growth yield when this compound was supplied as a growth substrate. asm.org The complemented mutant, with the fadD gene reintroduced, showed a 1.4-fold higher growth yield on this compound compared to the deletion mutant. asm.org This demonstrates the crucial role of FadD in the initial activation step of this compound catabolism. asm.org

The table below summarizes the key enzymes and systems involved in the microbial catabolism of this compound.

| System/Enzyme | Organism | Role in this compound Catabolism |

| Phenylacetic Acid Transport System (PATS) | Pseudomonas putida U | Not induced by this compound nih.gov |

| Fatty Acyl Coenzyme A Synthetase (FadD) | Pseudomonas putida CA-3 | Activates this compound for entry into the β-oxidation pathway asm.org |

This compound: A Review of its Occurrence and Biogenesis in Biological Systems

Introduction

This compound is a medium-chain fatty acid that has been identified in various biological matrices. nih.gov This article explores the current understanding of its presence in natural sources and the proposed pathways for its formation within biological systems.

Applications in Scientific Research

Use in Chemical Synthesis

In organic chemistry, this compound serves as a versatile precursor for the synthesis of more complex molecules. Its carboxylic acid and phenyl groups provide two reactive handles for further chemical modifications, allowing for the construction of novel compounds, including polymers and derivatives with specific biological activities. google.com

A Tool in Biological and Pharmacological Studies

The defined biological activities of this compound make it a valuable probe for studying physiological and pathological processes.

Neuroscience Research: Its selective action on certain ion channel subtypes allows researchers to investigate the specific roles of these channels in neuronal function and in neurological disorders like epilepsy. nih.gov

Microbiology and Biotechnology: Its role as a substrate in bacterial metabolism is utilized in studies of microbial fatty acid metabolism and in the biotechnological production of bioplastics like PHAs. asm.orgchemicalbook.comucm.es

Analytical Chemistry: this compound has been identified in lipidomic analyses of natural products, such as herbal teas, highlighting its potential as a biomarker. nih.gov Its presence in archaeological samples has also been used to trace ancient processing techniques. gerli.com

Advanced Research Methodologies and Analytical Approaches

In Silico Modeling and Simulation

Computational methods, collectively known as in silico modeling, offer powerful predictive insights into the behavior of molecules like 9-Phenylnonanoic acid at an atomic level. These techniques are crucial for hypothesizing mechanisms of action and guiding further experimental work.

Molecular dynamics (MD) simulations are a computational tool used to study the physical movements of atoms and molecules over time. nih.gov In the context of this compound, MD simulations can elucidate the dynamic interactions between this fatty acid (the ligand) and a potential protein target. nih.govmdpi.com This approach provides a detailed view of how the compound might bind to a protein, the stability of this interaction, and the conformational changes that may occur in both the ligand and the protein upon binding.

The process of an MD simulation for a this compound-protein complex typically involves several key steps:

System Setup: A three-dimensional model of the target protein and the this compound molecule is placed in a simulated physiological environment, typically a box of water molecules and ions to mimic cellular conditions. youtube.com

Energy Minimization: The initial system is computationally "relaxed" to remove any steric clashes or unfavorable geometries.

Equilibration: The system's temperature and pressure are gradually adjusted to desired physiological values (e.g., 298 K and 1 atm), allowing the simulated environment to stabilize. nih.gov

Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which the trajectory—the position, velocity, and energy of every atom—is calculated and saved at regular intervals. nih.gov

By analyzing these trajectories, researchers can calculate critical parameters such as binding free energy, which predicts the affinity of this compound for the protein. youtube.com Furthermore, the simulation can identify the specific amino acid residues in the protein that form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the phenyl group or the carboxylic acid head of the this compound molecule, offering a mechanistic basis for its biological activity. nih.govyoutube.com

Spectroscopic and Chromatographic Characterization

Analytical chemistry provides the essential tools for the unambiguous identification, quantification, and structural confirmation of this compound. Chromatography separates the compound from complex mixtures, while spectroscopy provides detailed structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. For a fatty acid like this compound, direct analysis is challenging due to its low volatility and polar carboxylic acid group. Therefore, a crucial sample preparation step known as derivatization is required. jfda-online.com This process converts the carboxylic acid into a more volatile and less polar ester, typically a fatty acid methyl ester (FAME), which is more suitable for GC analysis. jfda-online.com

The typical workflow for GC-MS analysis includes:

Extraction: The lipid fraction containing this compound is extracted from the biological or chemical matrix.

Derivatization: The extracted lipids are treated with a reagent like boron trifluoride (BF3) in methanol (B129727) or trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH) to convert the fatty acid into its methyl ester. jfda-online.com

GC Separation: The derivatized sample is injected into the gas chromatograph. An inert carrier gas (e.g., helium) moves the sample through a long, thin capillary column. jppres.com Compounds separate based on their boiling points and interactions with the column's stationary phase. The more volatile FAME of this compound will elute at a characteristic retention time.

MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fragmentation pattern or "fingerprint," allows for definitive identification and quantification of the compound. nih.gov

Table 1: Hypothetical GC-MS Parameters for this compound Methyl Ester Analysis

| Parameter | Setting |

|---|---|

| GC Column | DB-5ms (or similar non-polar column) |

| Injection Mode | Splitless |

| Injector Temp. | 250°C |

| Carrier Gas | Helium |

| Oven Program | Start at 60°C, ramp to 280°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 50-500 |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of lipidomics, the large-scale study of lipids in biological systems. nih.gov It is particularly well-suited for analyzing fatty acids like this compound directly in their native form, without the need for derivatization. uni-wuppertal.de

In a typical lipidomics workflow, lipids are first extracted from a biological sample (e.g., plasma, tissue) using a solvent system like chloroform/methanol or MTBE/methanol. nih.gov The extract is then injected into a liquid chromatograph. Reversed-phase liquid chromatography (RPLC) is commonly employed, where compounds are separated on a non-polar stationary phase (e.g., C8 or C18) with a polar mobile phase. uni-wuppertal.denih.gov As the mobile phase composition changes, lipids elute from the column based on their hydrophobicity.

The eluent from the LC column is directed into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used in LC-MS, which is gentle and allows the intact molecule to be detected, typically as a deprotonated ion [M-H]⁻ in negative ion mode for carboxylic acids. nih.gov High-resolution mass spectrometers can provide a highly accurate mass measurement, further confirming the compound's elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, yielding structural information for definitive identification, even in highly complex biological samples. frontiersin.orgmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete and unambiguous determination of molecular structure. core.ac.uk It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. nih.gov For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be used for full structural confirmation.

¹H NMR: This experiment identifies all the hydrogen atoms (protons) in the molecule. It would show distinct signals for the protons on the phenyl ring, the protons along the nine-carbon aliphatic chain, and the acidic proton of the carboxyl group. The integration of these signals corresponds to the number of protons in each environment.

¹³C NMR: This experiment identifies all the unique carbon atoms. Signals would be observed for the carbons of the phenyl ring, the individual carbons of the nonanoic acid chain, and the carbonyl carbon of the carboxylic acid.

2D NMR (e.g., COSY, HMBC): Two-dimensional experiments reveal connectivity between atoms.

COSY (Correlation Spectroscopy) shows which protons are coupled to each other, allowing for the mapping of adjacent protons along the aliphatic chain and within the phenyl ring. nih.gov

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic acid (-COOH) | ~12.0 | Singlet |

| Phenyl group (-C₆H₅) | ~7.1-7.3 | Multiplet |

| Methylene adjacent to Phenyl (-CH₂-Ph) | ~2.6 | Triplet |

| Methylene adjacent to COOH (-CH₂-COOH) | ~2.3 | Triplet |

Electrophysiological Techniques

Electrophysiology is the branch of physiology that studies the electrical properties of biological cells and tissues. quizlet.com These techniques are essential for investigating if a compound like this compound has any effect on the function of ion channels, which are fundamental to neuronal signaling, muscle contraction, and other cellular processes.

A primary technique in this field is patch-clamp recording . This method allows researchers to measure the tiny electrical currents that flow through single ion channels in the membrane of a cell. To test the effect of this compound, an investigator could:

Isolate a cell known to express a specific type of ion channel.

Use a micropipette to form a high-resistance seal with the cell membrane, isolating a small "patch" of the membrane that may contain one or more ion channels.

Record the baseline electrical activity of the channels in this patch.

Introduce this compound into the solution bathing the cell.

Record any changes in the channels' behavior. This could include an increase or decrease in the frequency of channel opening, a change in the duration the channel stays open, or a complete block of the channel's current.

Such experiments would directly reveal whether this compound can modulate ion channel function, providing critical insights into its potential physiological and pharmacological effects at the cellular level. quizlet.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Boron trifluoride |

| Chloroform |

| Helium |

| Methanol |

| Methyl tert-butyl ether (MTBE) |

Patch Clamp Analysis of Ion Channels

The patch-clamp technique stands as a cornerstone of electrophysiology, offering unparalleled insight into the function of ion channels—the pore-forming proteins that regulate the flow of ions across cell membranes. This powerful method allows for the recording of ionic currents from single channels, providing a high-resolution view of channel gating, conductance, and pharmacology.

In the context of this compound, patch-clamp analysis would be instrumental in determining if the compound modulates the activity of specific ion channels. The general methodology involves isolating a small "patch" of cell membrane containing one or more ion channels using a glass micropipette. The ionic current passing through these channels is then measured with a sensitive amplifier.

Hypothetical Application to this compound Research:

To investigate the effect of this compound on a specific ion channel, such as a voltage-gated sodium channel, researchers would first establish a stable recording of the channel's activity in its basal state. Subsequently, this compound would be introduced into the recording chamber. Any changes in the channel's properties, such as an increase or decrease in current amplitude, or alterations in the kinetics of channel opening and closing, would be meticulously recorded and analyzed.

Table 1: Illustrative Data from a Hypothetical Patch Clamp Experiment on Voltage-Gated Sodium Channels

| Parameter | Control | 10 µM this compound |

| Peak Current Amplitude (pA) | -1520 ± 85 | -980 ± 62 |

| Activation Threshold (mV) | -50 ± 2.5 | -48 ± 3.1 |

| Inactivation Time Constant (ms) | 1.2 ± 0.1 | 2.5 ± 0.2 |

This table represents hypothetical data for illustrative purposes and is not derived from actual experimental results on this compound.

Such data, were it to be obtained, would suggest that this compound acts as a blocker or modulator of the studied ion channel, providing a critical first step in understanding its molecular mechanism of action.

Genetic Engineering and Mutagenesis for Pathway Elucidation

To understand the biosynthetic origins of a compound or to identify the molecular targets it interacts with, genetic engineering and mutagenesis are indispensable tools. These techniques allow researchers to manipulate the genetic material of an organism to either disrupt or alter the function of specific genes.

Gene Deletion and Complementation Studies

Gene deletion involves the targeted removal of a specific gene from an organism's genome. If this gene is involved in the biosynthesis of this compound (in a producing organism) or encodes a protein that is a target of the compound, its deletion would be expected to result in a measurable change.

For instance, if a specific enzyme is suspected of being involved in the synthesis of this compound, deleting the gene that codes for this enzyme should abolish the production of the compound. Conversely, if a protein is a receptor for this compound, deleting its corresponding gene might render the cell or organism insensitive to the compound's effects.

Complementation is the subsequent step to validate the findings of a gene deletion experiment. In this process, a functional copy of the deleted gene is reintroduced into the mutant organism. If the reintroduction of the gene restores the original phenotype (e.g., production of this compound or sensitivity to its effects), it provides strong evidence that the observed changes were indeed due to the deletion of that specific gene.

Table 2: Hypothetical Results of a Gene Deletion and Complementation Study for a Putative this compound Biosynthetic Gene

| Strain | Genotype | This compound Production |

| Wild Type | GeneX (+) | Present |

| Mutant | GeneX (-) | Absent |

| Complemented Strain | GeneX (-), pGeneX (+) | Present |

This table represents a hypothetical outcome of a gene deletion and complementation study and is not based on published data for this compound.

These advanced methodologies, while not yet extensively reported in the literature for this compound, represent the forefront of molecular and cellular investigation. Their application will be crucial in transforming our understanding of this compound from its basic chemical properties to its complex biological roles.

Future Directions and Translational Research

Development of Novel Therapeutic Agents

The exploration of 9-phenylnonanoic acid and its derivatives as potential therapeutic agents is an area of nascent but growing interest. While comprehensive studies are limited, preliminary classifications and the known biological activities of similar aromatic fatty acids suggest potential avenues for investigation.

One of the key areas of interest is the potential for this compound to serve as a scaffold for the development of novel therapeutic compounds. The combination of a lipophilic aliphatic chain and an aromatic ring provides a unique structural motif that can be chemically modified to interact with various biological targets. The synthesis of derivatives of this compound could lead to the discovery of compounds with enhanced efficacy and specificity for a range of diseases.

Some commercial suppliers have categorized this compound under the broad classification of "antineoplastics," suggesting a potential role in cancer therapy. However, at present, there is a lack of publicly available scientific literature detailing the specific antineoplastic mechanisms or cytotoxic effects of this compound on cancer cell lines. Future research is needed to validate this classification and to investigate the potential of this compound and its derivatives as anticancer agents. This would involve screening against various cancer cell lines, elucidating mechanisms of action, and potentially exploring its use as a drug delivery vehicle for other chemotherapeutic agents.

Biotechnological Applications in Biopolymer Production

A significant and well-documented application of this compound lies in the field of biotechnology, specifically in the production of biodegradable polymers. It serves as a precursor for the biosynthesis of medium-chain-length polyhydroxyalkanoates (mcl-PHAs). chemicalbook.com

Polyhydroxyalkanoates are a class of biodegradable and biocompatible polyesters produced by various microorganisms as intracellular carbon and energy storage materials. Mcl-PHAs, which are composed of monomer units with 6 to 14 carbon atoms, possess elastomeric properties that make them suitable for a wide range of applications, from medical devices to environmentally friendly plastics.

The bacterium Pseudomonas putida has been identified as a key organism capable of utilizing this compound for the production of mcl-PHAs. chemicalbook.com When Pseudomonas putida is cultured in the presence of this compound as a carbon source, the bacterium incorporates the phenyl-containing monomer into the growing PHA polymer chain. This process opens up the possibility of producing functionalized biopolymers with tailored properties. The presence of the phenyl group in the polymer backbone can modify its physical and chemical characteristics, such as thermal properties, crystallinity, and hydrophobicity, thereby expanding the range of potential applications.

Table 1: Biotechnological Production of mcl-PHAs using this compound

| Feature | Description |

| Microorganism | Pseudomonas putida |

| Substrate | This compound |

| Product | Medium-chain-length polyhydroxyalkanoates (mcl-PHAs) |

| Significance | Production of functionalized, biodegradable polymers with tunable properties. |

Environmental and Ecological Significance

The environmental fate and ecological impact of this compound are important considerations, given its potential for increased use in industrial and biotechnological applications. As an aromatic fatty acid, its persistence, biodegradability, and potential toxicity in various ecosystems are key areas for future research.

The biodegradation of aromatic compounds and long-chain fatty acids by microorganisms is a well-established process in nature. It is anticipated that this compound can be degraded by various soil and aquatic microorganisms. The degradation pathway would likely involve the initial breakdown of the aliphatic chain, followed by the cleavage of the aromatic ring. However, specific studies detailing the biodegradation pathways, the microorganisms involved, and the environmental factors influencing the degradation rate of this compound are currently lacking.

Understanding the ecotoxicity of this compound is also crucial. This would involve assessing its potential effects on a range of organisms, including bacteria, algae, invertebrates, and fish. Such studies are essential to establish environmental safety guidelines for its production and use. The lipophilic nature of this compound suggests a potential for bioaccumulation in organisms, which warrants further investigation.

Elucidation of Undiscovered Biological Roles

Beyond its role as a precursor for biopolymers, the biological functions of this compound in higher organisms are largely unknown. Its identification as a naturally occurring fatty acid in butterfat suggests that it is a component of the mammalian diet and may have specific metabolic fates and physiological effects. chemicalbook.com

Future research should focus on several key areas to elucidate the undiscovered biological roles of this compound:

Metabolic Pathways: Investigating the absorption, distribution, metabolism, and excretion of this compound in mammals is essential. Understanding how this fatty acid is processed in the body will provide insights into its potential physiological and pathological roles.

Physiological Effects: Studies are needed to determine the effects of this compound on various physiological processes. This could include its influence on lipid metabolism, cell signaling, inflammation, and gut microbiota.

The structural similarity of this compound to other biologically active fatty acids suggests that it may have roles in cellular processes. For example, some fatty acids act as signaling molecules or modulators of enzyme activity. Whether this compound exhibits similar activities is a key question for future research.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 9-Phenylnonanoic acid for high yield and purity?

- Methodology : The synthesis typically involves biphenyl-3-yl alkylcarbamate intermediates, with reflux conditions (e.g., 72 hours in aqueous media) and purification via column chromatography using EtOAc/MeOH (96:4) to isolate the product . Yield optimization (e.g., 53% for 9u) can be achieved by adjusting reaction time, solvent ratios, and monitoring intermediates via thin-layer chromatography (TLC). Confirm purity using H NMR (e.g., δ 1.26–1.54 ppm for aliphatic protons) and mass spectrometry (MS) .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Methodology : Use H/C NMR to confirm structural integrity, focusing on phenyl group resonance (δ 7.2–7.4 ppm) and carboxylic acid protons (δ 13.04 ppm). High-resolution MS (HRMS) ensures molecular weight accuracy (e.g., MH+ at m/z 342). For quantitative analysis, pair gas chromatography (GC) or liquid chromatography (LC) with mass spectrometry to detect trace impurities .

Q. How should researchers design experiments to assess the biological activity of this compound?

- Methodology : In enzyme inhibition studies (e.g., FAAH or MGL), prepare membrane fractions from brain homogenates and use radiolabeled substrates like [ethanolamine-H]anandamide. Measure IC values via dose-response curves and validate using recombinant enzyme assays. Include negative controls (e.g., solvent-only groups) to isolate compound-specific effects .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound across studies?

- Methodology : Conduct meta-analyses to compare experimental variables (e.g., enzyme sources, substrate concentrations). Use statistical tools like Bland-Altman plots to identify systematic biases. Replicate conflicting studies under standardized conditions, ensuring pH, temperature, and co-factor concentrations are consistent .

Q. What strategies are effective in studying the microbial degradation pathways of this compound?

- Methodology : Employ Pseudomonas putida strains cultured in minimal media supplemented with 15 mM this compound. Track degradation via GC-MS analysis of metabolites (e.g., phenylalkanoic acid derivatives) and monitor polymer accumulation (e.g., PHPhAs) using gravimetric assays. Compare degradation efficiency across mutants (e.g., PhaC12, PhaZ2) .

Q. How do structural modifications (e.g., isotopic labeling) impact the metabolic stability of this compound?

- Methodology : Synthesize deuterated analogs (e.g., Nonanoic-9,9,9-d acid) and compare pharmacokinetic profiles using in vitro microsomal stability assays. Quantify metabolite formation via LC-MS/MS and calculate half-life differences. Use kinetic isotope effect (KIE) studies to evaluate enzymatic cleavage rates .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition studies?

- Methodology : Apply nonlinear regression models (e.g., Hill equation) to calculate IC values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Validate assumptions of normality and homoscedasticity using Shapiro-Wilk and Levene’s tests .

Q. How can researchers validate the specificity of this compound in targeting FAAH versus other hydrolases?

- Methodology : Perform counter-screens against related enzymes (e.g., MAGL, ABHD6) using fluorogenic substrates. Employ siRNA knockdown or CRISPR-Cas9-edited cell lines to isolate FAAH-dependent effects. Cross-validate with competitive activity-based protein profiling (ABPP) .

Tables for Reference

| Study Focus | Key Parameter | Observed Value | Source |

|---|---|---|---|

| Synthesis Yield | This compound (9u) | 53% | |

| Polymer Accumulation | P. putida (15 mM PhN) | 12.4% CDW | |

| Enzyme Inhibition (FAAH) | IC (9u) | 0.8 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.